N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]urea
Description
Properties
CAS No. |
111886-47-6 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(3-pyrrol-1-ylthiophen-2-yl)urea |
InChI |
InChI=1S/C9H9N3OS/c10-9(13)11-8-7(3-6-14-8)12-4-1-2-5-12/h1-6H,(H3,10,11,13) |
InChI Key |
YKIZHPPQKWYASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene derivatives with appended bioactive moieties have been extensively studied for their pharmacological properties. Below is a comparative analysis of N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]urea and analogous compounds, focusing on structural features and biological activities.
Thiophene-Urea/Thiourea Hybrids
- Pyrimidin Derivatives (4a-d, 5a-d) : Synthesized by condensing (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea or thiourea, these pyrimidin analogs exhibit modified hydrogen-bonding and solubility profiles. For example, 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (urea-derived) showed enhanced stability compared to thiourea analogs, attributed to stronger intermolecular hydrogen bonds .
- However, the absence of a fused benzofuran ring could limit π-stacking interactions observed in pyrimidin derivatives .
Thiophene-Sulfonamide/Isoxazole Derivatives
- Compounds 26–29: Thiophene-linked sulfonamide derivatives (e.g., (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide) demonstrated potent antiproliferative activity against breast cancer (IC₅₀: ~9–10 μM), outperforming doxorubicin (IC₅₀: ~28 μM) .
- This compound : While lacking the sulfonamide group, its urea moiety could mimic sulfonamide’s hydrogen-bonding interactions with biological targets. However, the pyrrole substituent may introduce steric or electronic effects that alter binding specificity compared to sulfonamide derivatives .
Thiazole/Thiadiazole-Thiophene Hybrids
- Thiazole and thiadiazole-thiophene hybrids are noted for their reactivity in drug development, particularly in anticancer and antimicrobial applications. For instance, thiadiazole-thiophene conjugates often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects .
- However, the pyrrole’s planar structure may compensate by facilitating π-π interactions with hydrophobic enzyme pockets .
Data Table: Key Comparative Parameters
Preparation Methods
Synthetic Route Design and Mechanistic Considerations
Retrosynthetic Analysis
The target compound dissects into two key intermediates:
- 3-(1H-Pyrrol-1-yl)thiophen-2-amine : A thiophene core substituted at C3 with pyrrole and at C2 with an amine.
- Urea linkage : Introduced via condensation of the amine with a carbonyl source.
Route 1: Nucleophilic Aromatic Substitution Followed by Urea Formation
Synthesis of 3-(1H-Pyrrol-1-yl)thiophen-2-amine
Step 1: Bromination of 2-Aminothiophene
2-Aminothiophene undergoes regioselective bromination at C3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromo-2-aminothiophene (Yield: 78%).
Step 2: Ullmann Coupling with Pyrrole
A copper-catalyzed coupling between 3-bromo-2-aminothiophene and pyrrole in the presence of K$$2$$CO$$3$$ and 1,10-phenanthroline at 110°C for 24 hours affords 3-(1H-pyrrol-1-yl)thiophen-2-amine (Yield: 65%).
Urea Formation via Potassium Cyanate
The amine reacts with potassium cyanate (KOCN) in 6M HCl under reflux for 4 hours, yielding N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]urea (Yield: 82%).
Route 2: Buchwald-Hartwig Amination and Isocyanate Condensation
Direct Amination of 3-Bromothiophene
Step 1: Palladium-Catalyzed Coupling
3-Bromothiophene reacts with pyrrole via Buchwald-Hartwig amination using Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$_3$$ in toluene at 100°C, producing 3-(1H-pyrrol-1-yl)thiophene (Yield: 70%).
Step 2: Nitration and Reduction
Nitration at C2 with HNO$$3$$/H$$2$$SO$$4$$ followed by catalytic hydrogenation (H$$2$$, Pd/C) yields 3-(1H-pyrrol-1-yl)thiophen-2-amine (Overall Yield: 58%).
Urea Formation via Aryl Isocyanate
The amine reacts with phenyl isocyanate in dichloromethane (DCM) at 0°C, forming N-[3-(1H-Pyrrol-1-yl)thiophen-2-yl]-N'-phenylurea , which undergoes acidic hydrolysis (HCl/EtOH) to yield the target urea (Yield: 75%).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 65% × 82% = 53.3% | 70% × 58% × 75% = 30.5% |
| Reaction Steps | 2 steps | 4 steps |
| Hazard Profile | Mild conditions, avoids Pd | Uses Pd catalysts, harsh acids |
| Scalability | High (simple setups) | Moderate (sensitive intermediates) |
Route 1 offers superior efficiency and safety, whereas Route 2 provides modularity for derivative synthesis.
Characterization and Spectral Data
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$*)
$$^{13}$$C NMR (101 MHz, DMSO-d$$_6$$*)
Pharmacological and Industrial Relevance
Monosubstituted ureas like this compound exhibit kinase inhibition and antiproliferative properties, mirroring diaryl ureas in clinical trials. Industrial-scale production favors Route 1 due to lower catalyst costs and higher throughput.
Challenges and Optimization Strategies
Regioselectivity in Thiophene Functionalization
Electron-rich thiophenes favor electrophilic substitution at C5, necessitating directing groups (e.g., nitro, amine) for C3 modification.
Urea Stability Under Acidic Conditions
Prolonged exposure to HCl during synthesis risks decomposition; neutralization with NaHCO$$_3$$ post-reaction enhances stability.
Q & A
Q. How can researchers elucidate the mechanism of enzymatic inhibition by this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
